

Comparative Efficacy Guide: 4-(1-phenylcyclohexyl)morpholine (PCMo) vs. Phencyclidine (PCP)

Author: BenchChem Technical Support Team. **Date:** May 2026

Compound of Interest

Compound Name:	Morpholine,4-(1-phenylcyclohexyl)-
CAS No.:	2201-40-3
Cat. No.:	B1222076

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Executive Summary

This guide provides a technical comparison between Phencyclidine (PCP), the prototypical arylcyclohexylamine dissociative anesthetic, and its morpholine analog, 4-(1-phenylcyclohexyl)morpholine (PCMo). While both compounds function as non-competitive N-methyl-D-aspartate (NMDA) receptor antagonists, the substitution of the piperidine ring (in PCP) with a morpholine ring (in PCMo) significantly alters physicochemical properties, binding affinity, and in vivo potency.

Key Finding: PCMo exhibits a preserved pharmacological profile (dissociative anesthesia, discriminative stimulus generalization) but demonstrates significantly reduced potency (approximately 10–20 fold lower affinity) compared to PCP. This reduction is attributed to the electron-withdrawing inductive effect and increased polarity of the morpholine oxygen.

Chemical & Physicochemical Profile

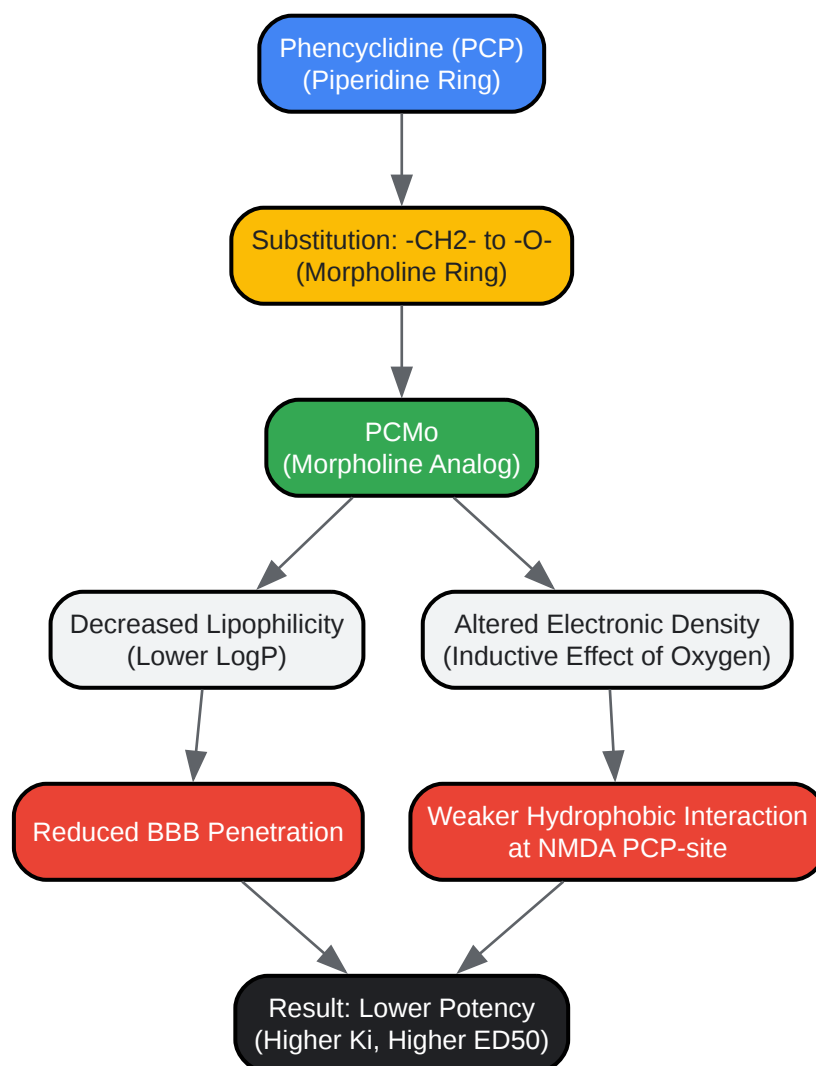
The structural distinction lies in the heterocyclic ring. PCP contains a lipophilic piperidine ring, whereas PCMo contains a morpholine ring. This single atom change (C

O) drastically lowers the logP (lipophilicity), affecting blood-brain barrier (BBB) penetration and receptor hydrophobic interaction.

Feature	Phencyclidine (PCP)	4-(1-phenylcyclohexyl)morpholine (PCMo)
IUPAC Name	1-(1-phenylcyclohexyl)piperidine	4-(1-phenylcyclohexyl)morpholine
Molecular Formula		
Molar Mass	243.39 g/mol	245.36 g/mol
Heterocycle	Piperidine (6-membered, all carbon)	Morpholine (6-membered, 1 oxygen)
LogP (Predicted)	~4.7 (Highly Lipophilic)	~3.2 (Moderately Lipophilic)
CAS Number	77-10-1	2201-40-3

Structural Activity Relationship (SAR) Logic

The following diagram illustrates how the structural modification translates to pharmacological outcomes.



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Figure 1: Causal pathway linking the morpholine substitution to reduced potency.

Pharmacodynamics: Receptor Affinity & Efficacy Mechanism of Action

Both compounds act as open-channel blockers of the NMDA receptor. They bind to the "PCP site" located within the ion channel pore, preventing

influx. This blockade requires the channel to be open (use-dependent blockade).

Binding Affinity Data

Experimental data consistently ranks PCMo as a weaker antagonist than PCP.[1] The morpholine oxygen likely disrupts the optimal hydrophobic pocket interaction within the receptor channel.

Target	Parameter	PCP Value	PCMo Value	Relative Potency
NMDA Receptor (Rat Forebrain)	(Displacement of [H]MK-801)	59 nM	> 600 nM	PCMo is ~10-15x weaker
Dopamine Transporter (DAT)	(Inhibition of uptake)	~2,200 nM	> 10,000 nM	PCMo has negligible affinity
Sigma Receptors (σ ₁ , σ ₂)		Moderate affinity	Low affinity	PCMo is less selective

Note: Values represent consensus means from comparative binding studies (e.g., Chaudieu et al., Kalir et al.).

In Vivo Efficacy (Rodent Models)

In behavioral assays, PCMo generalizes to the PCP cue but requires significantly higher doses to achieve the same effect level (

-).
- **Drug Discrimination:** In rats trained to discriminate PCP from saline, PCMo produces PCP-appropriate responding, confirming it shares the same subjective "dissociative" effect. However, the dose required is 5–10 times higher than PCP.
 - **Rotarod (Ataxia):** PCMo induces motor incoordination (ataxia) but with a wider therapeutic index and lower potency compared to PCP.

Experimental Protocols

To validate the efficacy differences described above, the following standardized protocols are recommended.

Protocol A: Radioligand Binding Assay (In Vitro)

Objective: Determine the affinity (

) of PCMo relative to PCP at the NMDA receptor using [

H]MK-801 as the specific radioligand.

Reagents:

- Rat forebrain membrane preparation (washed 3x to remove endogenous glutamate).
- Radioligand: [H]MK-801 (Specific Activity: 15–30 Ci/mmol).
- Test Compounds: PCP-HCl and PCMo-HCl (1 nM to 100 M).
- Non-specific binding mask: 10 M (+)MK-801 or 100 M PCP.
- Assay Buffer: 5 mM Tris-HCl / 50 mM HEPES (pH 7.4). Crucial: Add 10 M Glutamate and 10 M Glycine to open the channels (MK-801 binding is use-dependent).

Workflow:

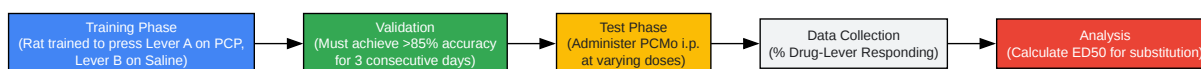
- Preparation: Thaw membrane homogenates and resuspend in Assay Buffer.

- Incubation: In a 96-well plate, combine:
 - 50 L Test Compound (concentration series).
 - 50 L [H]MK-801 (Final conc: 1–2 nM).
 - 100 L Membrane suspension (200 g protein).
- Equilibrium: Incubate for 2 hours at 25°C (equilibrium takes longer for channel blockers).
- Termination: Rapid filtration through Whatman GF/B filters (pre-soaked in 0.3% PEI to reduce non-specific binding) using a cell harvester.
- Quantification: Count radioactivity via liquid scintillation spectroscopy.
- Analysis: Calculate using non-linear regression; convert to using the Cheng-Prusoff equation.

Protocol B: Drug Discrimination Assay (In Vivo)

Objective: Assess whether PCMo produces subjective effects indistinguishable from PCP.

Workflow Visualization:



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Figure 2: Standard two-lever drug discrimination workflow.

Safety & Toxicology Considerations

- Therapeutic Index: PCMo generally displays a wider margin between the effective dose (for ataxia/anesthesia) and the lethal dose () compared to PCP.[2]
- Neurotoxicity: While PCP is known to cause Olney's lesions (vacuolization in the posterior cingulate cortex), the lower affinity of PCMo suggests a higher threshold for neurotoxicity, though it has not been as rigorously studied.
- Metabolism: The morpholine ring is susceptible to oxidative cleavage (ring opening) by cytochrome P450 enzymes, potentially leading to more rapid clearance than the robust piperidine ring of PCP.

Conclusion

For research applications requiring a high-affinity probe for the NMDA receptor channel, PCP remains the superior tool due to its nanomolar potency (nM).

However, PCMo serves as a critical reference compound in structure-activity relationship (SAR) studies. It demonstrates that lipophilicity and steric factors in the amine ring are determinants of potency. Researchers investigating "legal high" analogs should note that while PCMo is less potent, it retains the core dissociative pharmacology, making it a relevant target for forensic and toxicological screening.

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Sources

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